(7R)-Methoxy-8-epi-matairesinol
Overview
Description
(7R)-Methoxy-8-epi-matairesinol is a natural product that belongs to the lignan family. Lignans are a group of polyphenolic compounds found in plants, known for their diverse biological activities, including anticancer, antioxidant, antimicrobial, anti-inflammatory, and immunosuppressive properties .
Preparation Methods
The preparation of (7R)-Methoxy-8-epi-matairesinol involves several synthetic routes and reaction conditions. One method includes the NaBH4 kinetic reduction of a 7R/7S diastereomeric mixture, followed by the epimerization of the C7 hydroxyl group using the Mitsunobu reaction and subsequent ester hydrolysis . This process allows for the isolation of highly pure this compound, which can then be used for further research and applications.
Chemical Reactions Analysis
(7R)-Methoxy-8-epi-matairesinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NaBH4 for reduction and reagents for the Mitsunobu reaction for epimerization . The major products formed from these reactions include different diastereomers and epimers of the compound, which can be further analyzed and characterized using spectroscopic techniques .
Scientific Research Applications
(7R)-Methoxy-8-epi-matairesinol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and characterization of lignans . In biology, it has been studied for its potential anticancer and antioxidant properties . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions . Additionally, it has applications in the industry as a natural product for research related to life sciences .
Mechanism of Action
The mechanism of action of (7R)-Methoxy-8-epi-matairesinol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage to cells . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
(7R)-Methoxy-8-epi-matairesinol is unique compared to other similar compounds due to its specific stereochemistry and biological activities. Similar compounds include other lignans such as (7S)-Hydroxymatairesinol and Chrysamine-G. While these compounds share some common properties, this compound exhibits distinct binding affinities and biological effects, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3R,4R)-3-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-25-17-9-12(4-6-15(17)22)8-14-11-28-21(24)19(14)20(27-3)13-5-7-16(23)18(10-13)26-2/h4-7,9-10,14,19-20,22-23H,8,11H2,1-3H3/t14-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRKTFIYHNVQBQ-KPOBHBOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2C(C3=CC(=C(C=C3)O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@H]2[C@H](C3=CC(=C(C=C3)O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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